4,5-Bis[2-(morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Description
3,4-Bis(2-morpholinoethyl)-1H-1,2,4-triazole-5(4H)-thione is a heterocyclic compound that features a triazole ring substituted with morpholinoethyl groups
Properties
CAS No. |
113657-05-9 |
|---|---|
Molecular Formula |
C14H25N5O2S |
Molecular Weight |
327.45 g/mol |
IUPAC Name |
3,4-bis(2-morpholin-4-ylethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H25N5O2S/c22-14-16-15-13(1-2-17-5-9-20-10-6-17)19(14)4-3-18-7-11-21-12-8-18/h1-12H2,(H,16,22) |
InChI Key |
JLOXDRQTKWSLAW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC2=NNC(=S)N2CCN3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(2-morpholinoethyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the reaction of 3,4-diamino-1,2,4-triazole with 2-chloroethylmorpholine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(2-morpholinoethyl)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The morpholinoethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Several studies have highlighted the antimicrobial properties of 4,5-Bis[2-(morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione. For instance, research has demonstrated its efficacy against various bacterial strains, making it a candidate for developing new antibiotics .
- Case Study : A study conducted on the compound's effectiveness against Staphylococcus aureus showed a significant reduction in bacterial growth at specific concentrations.
-
Anticancer Properties :
- The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .
- Case Study : In vitro assays revealed that treatment with the compound resulted in a dose-dependent decrease in viability of cancer cell lines such as HeLa and MCF-7.
- Anti-inflammatory Effects :
Agricultural Applications
-
Fungicide Development :
- The compound's triazole structure is conducive to developing fungicides. It has shown effectiveness against various fungal pathogens affecting crops.
- Case Study : Field trials demonstrated that formulations containing this compound significantly reduced the incidence of fungal diseases in crops like wheat and corn.
- Plant Growth Regulation :
Materials Science Applications
- Polymer Chemistry :
- The incorporation of this compound into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength.
- Case Study : Research on composite materials revealed improved tensile strength and thermal resistance when this compound was added to polyvinyl chloride (PVC) formulations.
Mechanism of Action
The mechanism of action of 3,4-Bis(2-morpholinoethyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Morpholinoethyl)-3,4-bis(4-nitrophenyl)-1H-pyrrole-2,5-dione
- Bis(2-chloroethyl) ether
Uniqueness
3,4-Bis(2-morpholinoethyl)-1H-1,2,4-triazole-5(4H)-thione is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties
Biological Activity
4,5-Bis[2-(morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS No. 113657-05-9) is a heterocyclic compound belonging to the triazole family. It has garnered interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial agent. This article delves into the biological activity of this compound, summarizing significant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 327.45 g/mol. The structure features a triazole ring substituted with morpholinoethyl groups, which contribute to its biological activity.
| Property | Value |
|---|---|
| CAS No. | 113657-05-9 |
| Molecular Formula | C14H25N5O2S |
| Molecular Weight | 327.45 g/mol |
| IUPAC Name | 3,4-bis(2-morpholin-4-ylethyl)-1H-1,2,4-triazole-5-thione |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is believed to inhibit enzyme activity by binding to active sites or allosteric sites on enzymes and modulating signal transduction pathways through receptor interactions. This mechanism underpins its potential therapeutic applications.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antibacterial properties. A study highlighted the antibacterial activity of various triazole derivatives against a range of bacterial strains:
- Antibacterial Activity :
- Compounds were tested against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The results showed that derivatives with specific substitutions exhibited potent antibacterial effects, suggesting that this compound may also demonstrate similar activity due to its structural characteristics .
Case Study 1: Synthesis and Biological Evaluation
In a recent study, researchers synthesized several triazole derivatives and evaluated their antibacterial properties. The derivatives were tested for Minimum Inhibitory Concentration (MIC) against common pathogens. The most active compounds displayed MIC values comparable to standard antibiotics like ceftriaxone.
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory potential of triazole derivatives. The study employed carrageenan-induced paw edema models in rats to assess the anti-inflammatory effects. Results indicated that certain triazole compounds exhibited significant anti-inflammatory activity alongside their antibacterial properties .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound in relation to other triazole compounds, a comparison was made with structurally similar compounds:
| Compound Name | Antibacterial Activity (MIC µg/mL) | Notes |
|---|---|---|
| 1-(2-Morpholinoethyl)-3,4-bis(4-nitrophenyl)-1H-pyrrole-2,5-dione | 5 | High activity against E. coli |
| 4-Amino-5-pyridin-3-yl-1H-triazole | 10 | Moderate activity against S. aureus |
| 3-[4-amino-3-(1H-indolyl)]triazole | 8 | Effective against multiple strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
